molecular formula C32H48Na2O7S2 B12750696 Disodium oxybis(decylbenzenesulphonate) CAS No. 70146-13-3

Disodium oxybis(decylbenzenesulphonate)

Cat. No.: B12750696
CAS No.: 70146-13-3
M. Wt: 654.8 g/mol
InChI Key: YEQDPGNXYXJTLM-UHFFFAOYSA-L
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Description

Disodium oxybis(decylbenzenesulphonate) is an organic compound with the chemical formula C32H48Na2O7S2. It is commonly used as a surfactant in various industrial applications due to its ability to lower the surface tension of liquids. This compound is typically found as a white to pale yellow crystalline powder and is soluble in water and common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium oxybis(decylbenzenesulphonate) is synthesized through a multi-step process. The initial step involves the reaction of benzene with ethylene to form ethylbenzene. This is followed by sulfonation with sulfur trioxide to produce benzenesulfonic acid. The benzenesulfonic acid is then reacted with decyl alcohol to form decylbenzenesulfonic acid. Finally, the decylbenzenesulfonic acid undergoes a neutralization reaction with sodium hydroxide to yield disodium oxybis(decylbenzenesulphonate) .

Industrial Production Methods: In industrial settings, the production of disodium oxybis(decylbenzenesulphonate) involves large-scale reactors where the above reactions are carried out under controlled conditions. The reaction temperatures are typically maintained between 50-100°C, and the process is monitored to ensure the complete conversion of reactants to the desired product. The final product is then purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Disodium oxybis(decylbenzenesulphonate) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles[][3].

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base[][3].

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted benzenesulfonates[][3].

Scientific Research Applications

Disodium oxybis(decylbenzenesulphonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium oxybis(decylbenzenesulphonate) primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating the formation of micelles and emulsions. This property is particularly useful in applications such as drug delivery, where it helps in the solubilization of hydrophobic drugs .

Comparison with Similar Compounds

  • Sodium dodecylbenzenesulfonate
  • Sodium lauryl sulfate
  • Sodium xylene sulfonate

Comparison: Disodium oxybis(decylbenzenesulphonate) is unique due to its dual decylbenzenesulfonate groups, which provide enhanced surfactant properties compared to similar compounds. It offers better solubility and stability in various solvents, making it more effective in applications requiring strong emulsifying and dispersing capabilities .

Properties

CAS No.

70146-13-3

Molecular Formula

C32H48Na2O7S2

Molecular Weight

654.8 g/mol

IUPAC Name

disodium;2-decyl-3-(2-decyl-3-sulfonatophenoxy)benzenesulfonate

InChI

InChI=1S/C32H50O7S2.2Na/c1-3-5-7-9-11-13-15-17-21-27-29(23-19-25-31(27)40(33,34)35)39-30-24-20-26-32(41(36,37)38)28(30)22-18-16-14-12-10-8-6-4-2;;/h19-20,23-26H,3-18,21-22H2,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

YEQDPGNXYXJTLM-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)[O-])OC2=C(C(=CC=C2)S(=O)(=O)[O-])CCCCCCCCCC.[Na+].[Na+]

physical_description

Liquid

Origin of Product

United States

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